

7,3',4'-Trihydroxyflavone CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7,3',4'-Trihydroxyflavone

Cat. No.: B192591

[Get Quote](#)

An In-depth Technical Guide to 7,3',4'-Trihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical identity, physicochemical characteristics, and biological activities. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

7,3',4'-Trihydroxyflavone, also known as 5-deoxyluteolin, is a flavonoid characterized by a C6-C3-C6 backbone. Its structure consists of a chromone ring (A and C rings) linked to a catechol-substituted phenyl ring (B ring). The precise placement of the three hydroxyl groups is crucial for its biological activity.

Chemical Structure:

SMILES: O=C1C=C(O)C2=CC(O)=CC=C2O1C3=CC(O)=C(O)C=C3

InChI Key: PVFGJHYLIHMCQD-UHFFFAOYSA-N

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	2150-11-0	[1] [2]
IUPAC Name	2-(3,4-dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one	[2]
Molecular Formula	C ₁₅ H ₁₀ O ₅	[1]
Molecular Weight	270.24 g/mol	[1]

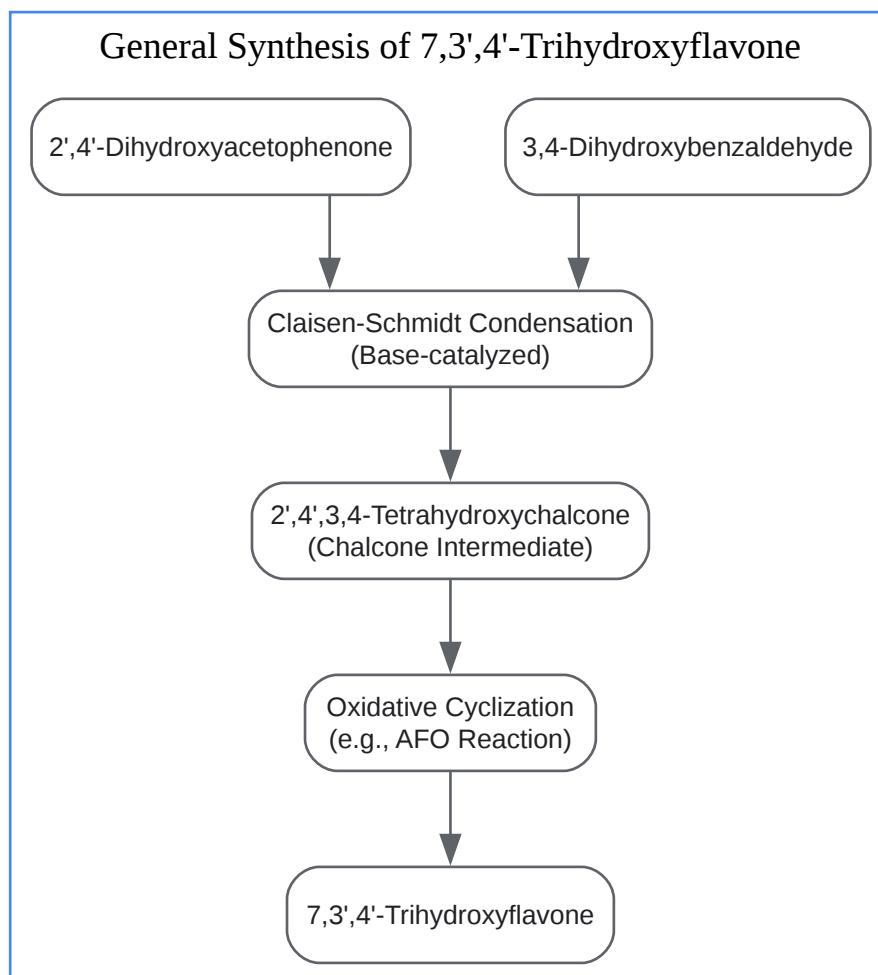
Physicochemical Properties

The physicochemical properties of **7,3',4'-Trihydroxyflavone** are summarized in Table 2. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Data of **7,3',4'-Trihydroxyflavone**

Property	Value
Melting Point	326-327 °C
Boiling Point	572.8 ± 50.0 °C (Predicted)
Density	1.548 ± 0.06 g/cm ³ (Predicted)
Solubility	DMSO (Slightly), Methanol (Slightly)
pKa	7.01 ± 0.40 (Predicted)
UV λmax	238, 343 nm

Synthesis


A specific, detailed experimental protocol for the synthesis of **7,3',4'-Trihydroxyflavone** is not readily available in the reviewed literature. However, the general and most common method for

synthesizing flavones is through the oxidative cyclization of a corresponding chalcone precursor.

General Synthetic Workflow:

The synthesis typically involves two main steps:

- Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form a 2'-hydroxychalcone.
- Oxidative Cyclization: The resulting chalcone is then cyclized to the flavone. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which involves oxidation with hydrogen peroxide in an alkaline medium.

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **7,3',4'-Trihydroxyflavone**.

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data for **7,3',4'-Trihydroxyflavone** are not explicitly reported in the available literature. However, based on the known spectra of similar flavonoid structures, the following characteristic signals can be anticipated.

Expected ¹H NMR Signals:

- A singlet for the H-3 proton.
- A series of doublets and doublets of doublets for the protons on the A and B rings, with coupling constants indicative of their positions.
- Broad singlets for the hydroxyl protons, which are exchangeable with D₂O.

Expected ¹³C NMR Signals:

- A signal for the carbonyl carbon (C-4) typically above 175 ppm.
- Signals for the oxygenated aromatic carbons.
- Signals for the non-oxygenated aromatic carbons.

Biological Activity and Mechanisms of Action

7,3',4'-Trihydroxyflavone exhibits significant antioxidant and anti-inflammatory activities, which have been investigated in various in vitro and cellular models.

Antioxidant Activity

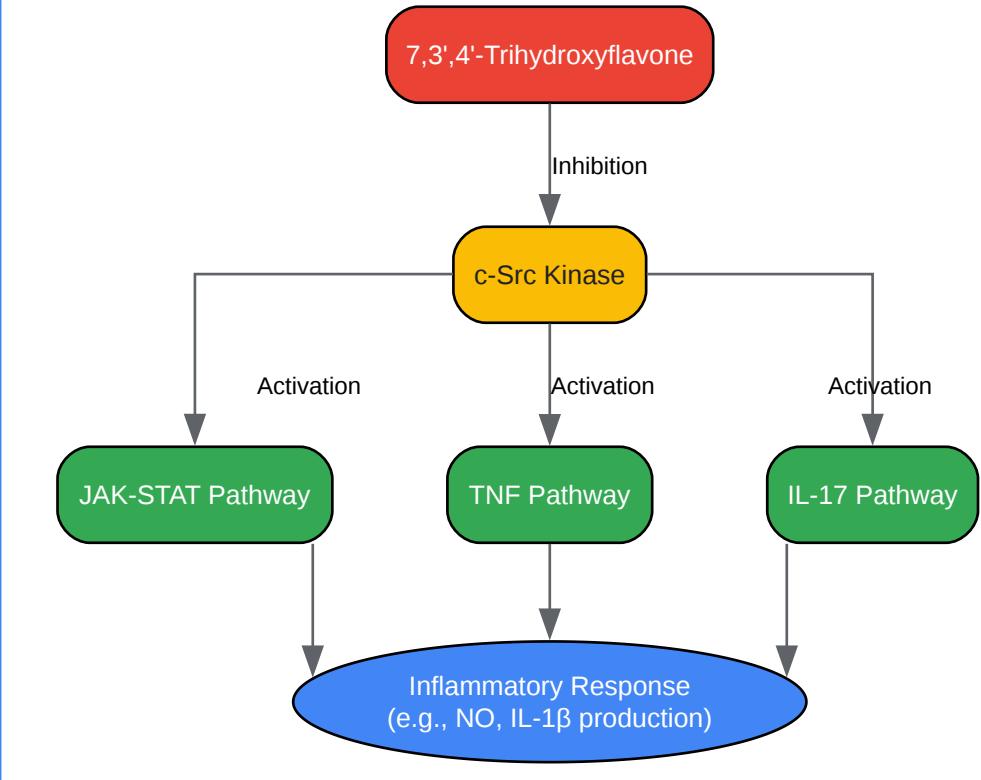
This flavonoid is a potent scavenger of free radicals. Its antioxidant capacity is attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).

Table 3: In Vitro and Cellular Antioxidant Activity of **7,3',4'-Trihydroxyflavone**

Assay	Model System	Endpoint	Result (IC ₅₀)	Reference
DPPH Radical Scavenging	Cell-free	Radical Scavenging	2.2 μ M	[2]
Peroxynitrite Radical Scavenging	Cell-free	Radical Scavenging	5.78 μ M	[2]
Cellular ROS Reduction	Rat Kidney Homogenates	ROS Scavenging	3.9 μ M	[2]

Anti-inflammatory Activity

7,3',4'-Trihydroxyflavone has been shown to modulate inflammatory responses by inhibiting key pro-inflammatory enzymes and signaling pathways.


Table 4: Anti-inflammatory Activity of **7,3',4'-Trihydroxyflavone**

Assay	Model System	Endpoint	Result (IC ₅₀)	Reference
COX-1 Inhibition	Cell-free	Enzyme Inhibition	36.7 μ M	[2]
Nitric Oxide (NO) Suppression	LPS-stimulated RAW264.7 cells	NO Production	26.7 μ M (2D), 48.6 μ M (3D)	[2]

Signaling Pathways

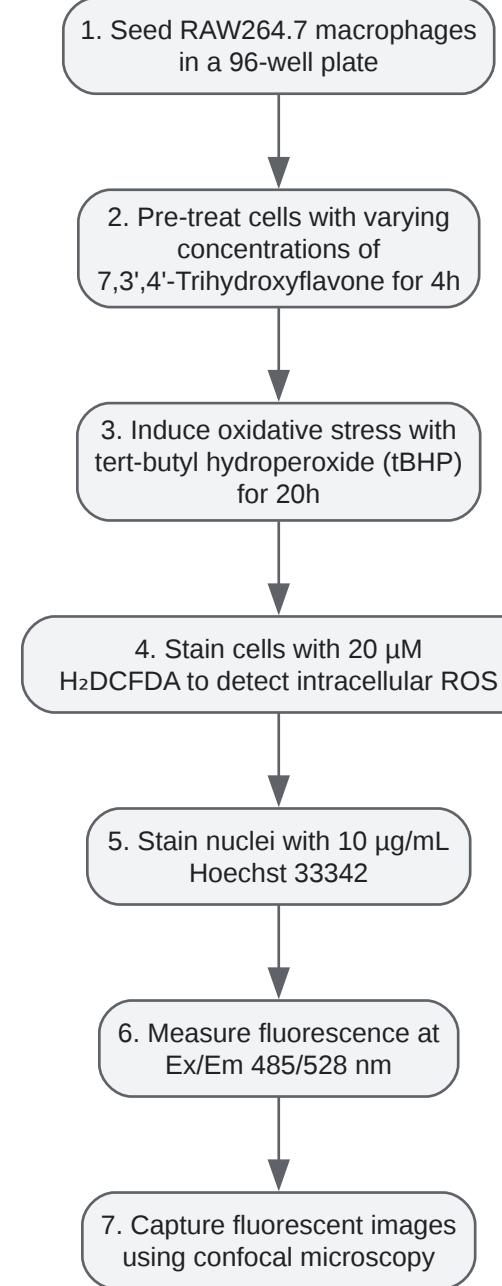
Recent studies have elucidated the molecular mechanisms underlying the anti-inflammatory effects of **7,3',4'-Trihydroxyflavone**. It has been shown to interact with cellular-Src (c-Src) tyrosine kinase and modulate downstream inflammatory signaling cascades, including the IL-17, TNF, and JAK-STAT pathways.[2]

Anti-inflammatory Signaling Pathways of 7,3',4'-Trihydroxyflavone

[Click to download full resolution via product page](#)

Caption: Modulation of inflammatory signaling by **7,3',4'-Trihydroxyflavone**.

Experimental Protocols


This section provides detailed methodologies for key experiments cited in this guide.

Cellular Antioxidant Activity Assay (H₂DCFDA)

This protocol is adapted from a study investigating the cellular antioxidant activity of **7,3',4'-Trihydroxyflavone** in RAW264.7 macrophages.[\[2\]](#)

Experimental Workflow:

Cellular Antioxidant Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for assessing cellular antioxidant activity.

Detailed Steps:

- RAW264.7 macrophages are seeded in a 96-well plate and cultured to confluence.
- Cells are pre-treated with various concentrations of **7,3',4'-Trihydroxyflavone** for 4 hours.
- Oxidative stress is induced by treating the cells with tert-butyl hydroperoxide (tBHP) for 20 hours.
- Intracellular ROS levels are detected by incubating the cells with 20 μ M 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
- Cell nuclei are counterstained with 10 μ g/mL Hoechst 33342 for imaging purposes.
- The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
- Fluorescent images of the cells are captured using a confocal laser scanning microscope.

DPPH Radical Scavenging Assay (General Protocol)

This is a widely used spectrophotometric assay to determine the free radical scavenging capacity of a compound.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Test compound (**7,3',4'-Trihydroxyflavone**)
- Positive control (e.g., Ascorbic acid, Trolox)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Prepare a working solution of DPPH in methanol (typically 0.1 mM).

- In a 96-well plate or cuvettes, add varying concentrations of the test compound.
- Add the DPPH solution to each well to initiate the reaction.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

COX-1 Inhibition Assay (General Fluorometric Protocol)

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-1.

Materials:

- COX-1 enzyme
- Arachidonic acid (substrate)
- Fluorometric probe (e.g., ADHP)
- Heme
- Assay buffer
- Test compound (**7,3',4'-Trihydroxyflavone**)
- Positive control (e.g., SC-560)
- Fluorescence microplate reader

Procedure:

- A reaction mixture containing assay buffer, heme, and the fluorometric probe is prepared.

- The COX-1 enzyme is added to the mixture.
- Varying concentrations of the test compound are added to the wells of a microplate.
- The reaction is initiated by the addition of arachidonic acid.
- The fluorescence is measured kinetically over a period of time (e.g., 10 minutes) at the appropriate excitation and emission wavelengths for the probe used.
- The rate of the reaction (slope of the fluorescence curve) is calculated.
- The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).

Conclusion

7,3',4'-Trihydroxyflavone is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways involved in inflammation, such as the c-Src/JAK-STAT axis, makes it a compelling candidate for further investigation in the context of inflammatory diseases. This technical guide provides a solid foundation of its chemical and biological profile to aid researchers and drug development professionals in their future endeavors with this molecule. Further studies are warranted to explore its full therapeutic potential, including *in vivo* efficacy and safety profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [7,3',4'-Trihydroxyflavone CAS number and chemical structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b192591#7-3-4-trihydroxyflavone-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com